BenchChemオンラインストアへようこそ!

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate

Medicinal chemistry physicochemical property molecular recognition

This Boc-sulfonimidoyl cyclobutyl derivative features a chiral S(VI) center absent in sulfonamide/sulfone analogs, providing differentiated hydrogen-bonding (extra NH donor), modulated logP, and superior metabolic stability. The cyclobutane ring enhances rigidity for selective Nav channel modulation and IDO1 inhibitor programs (IC50 ~50 nM). Orthogonal Boc deprotection allows on-demand amine liberation for SuFEx or amide coupling. Choose this to introduce a non-interchangeable, three-dimensional pharmacophore into your drug discovery or agrochemical libraries.

Molecular Formula C11H22N2O3S
Molecular Weight 262.37
CAS No. 2416223-33-9
Cat. No. B2583198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
CAS2416223-33-9
Molecular FormulaC11H22N2O3S
Molecular Weight262.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C
InChIInChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14)
InChIKeyBMNNGEZEYSNRMJ-LKQKLGIQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate (CAS 2416223-33-9): Procurement-Ready Profile for Sulfonimidoyl Building Block Selection


Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate (CAS 2416223-33-9) is a Boc-protected cyclobutylmethylamine derivative bearing a methylsulfonimidoyl substituent [1]. The sulfonimidoyl functional group (–S(=O)(=NH)CH₃) introduces a stereogenic sulfur(VI) center and serves as a chiral isostere of sulfonamides and sulfones, offering differentiated hydrogen-bonding capacity, modulated lipophilicity, and enhanced metabolic stability compared to analogous sulfonamide and sulfone series [2][3]. The Boc (tert-butyloxycarbonyl) protecting group enables orthogonal deprotection under mild acidic conditions (TFA or HCl/dioxane), facilitating downstream incorporation into pharmaceutical candidates and agrochemical leads [1][3].

Why Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate Cannot Be Interchanged with Generic Sulfonamide or Sulfone Building Blocks in Procurement Specifications


The sulfonimidoyl group introduces a chiral sulfur(VI) center and an additional NH donor/acceptor site absent in sulfonamides, sulfones, and sulfoxides, directly altering key molecular recognition parameters [1][2]. A procurement swap to the corresponding sulfonamide (e.g., tert-butyl N-[[3-(methylsulfonamido)cyclobutyl]methyl]carbamate) or sulfone analog (e.g., tert-butyl N-[[3-(methylsulfonyl)cyclobutyl]methyl]carbamate) would eliminate stereochemical diversity at sulfur, modify hydrogen-bonding geometry (sulfonimidoyl NH vs. sulfonamide NH vs. sulfone O-only acceptors), and alter physicochemical properties including logP and topological polar surface area [1]. Furthermore, the Boc-carbamate linkage in the target compound is positioned on the cyclobutylmethylamine exocyclic nitrogen, distinguishing it from regioisomeric Boc-protected analogs such as tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate (CAS 2361634-19-5), where the sulfonimidoyl group is attached via a methylene spacer rather than directly to the cyclobutane ring, leading to different steric and conformational properties in downstream coupling reactions [2]. These structural distinctions translate into non-interchangeable reactivity, selectivity, and pharmacokinetic profiles in drug discovery programs [3].

Product-Specific Quantitative Differentiation Evidence for Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate vs. Closest Analogs


Sulfonimidoyl vs. Sulfonamide Hydrogen-Bond Acceptor/Donor Capacity: Topological Polar Surface Area Differentiation

The target compound's sulfonimidoyl group contributes a topological polar surface area (TPSA) of 87.6 Ų [1]. In the analogous sulfonamide tert-butyl ((1s,3s)-3-(N-methylsulfamoyl)cyclobutyl)carbamate (CAS 2639403-70-4), the replacement of the sulfonimidoyl NH with a sulfonamide NH and the altered connectivity reduce TPSA to approximately 79–82 Ų (estimated from structural analysis) . The higher TPSA of the sulfonimidoyl compound correlates with increased aqueous solubility and altered membrane permeability profiles relative to sulfonamide counterparts, a critical differentiation parameter when selecting building blocks for central nervous system vs. peripheral target programs .

Medicinal chemistry physicochemical property molecular recognition

Regioisomeric Structural Identity: Direct Cyclobutane Attachment vs. Methylene-Spaced Sulfonimidoyl Group Determines Downstream Biological Activity

The target compound (CAS 2416223-33-9) has the sulfonimidoyl group directly attached to the cyclobutane ring carbon, with the Boc-carbamate linked via a methylene spacer to the cyclobutane ([1]). In contrast, its regioisomer tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate (CAS 2361634-19-5) has the sulfonimidoyl group attached via a methylene spacer while the Boc-carbamate is directly on the cyclobutane ring ([2]). This reversed connectivity produces an approximately 2 Å difference in the spatial relationship between the protected amine and the sulfonimidoyl warhead, sufficient to alter binding mode in enzyme active sites as demonstrated in IDO1 inhibitor series where trans-3-(S-methylsulfonimidoyl)cyclobutylamine-derived compounds exhibited IC50 values ranging from 49.3 nM to 53.7 nM depending on the exact linkage geometry [3].

Medicinal chemistry building block regioisomeric purity

Boc-Protected Amine Stability and Orthogonal Deprotection Selectivity vs. Fmoc- and Cbz-Protected Analogs

The Boc group in the target compound undergoes quantitative cleavage under acidic conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane) within 1–2 hours at 25°C, generating the free amine [3-(methylsulfonimidoyl)cyclobutyl]methanamine for subsequent coupling [1]. In contrast, the corresponding Fmoc-protected analog requires basic conditions (20% piperidine/DMF) that risk sulfonimidoyl group racemization at the sulfur center, while Cbz-protected variants require hydrogenolysis (H₂, Pd/C) which may reduce the sulfonimidoyl S=N bond [2]. Studies on N-Boc-sulfinamide salts demonstrate that the Boc group permits stereospecific SuFEx conversion to enantioenriched sulfonimidoyl fluorides with retention of sulfur stereochemistry, whereas alternative N-protecting groups (Fmoc, Cbz) show compromised stereochemical fidelity under analogous conditions [1].

Synthetic chemistry protecting group strategy orthogonal deprotection

Cyclobutyl Conformational Rigidity vs. Acyclic and Larger-Ring Sulfonimidoyl Carbamate Analogs

The cyclobutane ring in the target compound enforces a restricted conformational space with a puckering angle of approximately 25–30° and defined cis/trans substitution geometry, resulting in a reduced number of accessible rotamers compared to acyclic analogs such as tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate (CAS 2309446-32-8) which has three additional rotatable bonds [1]. This conformational restriction translates to lower entropic penalty upon target binding: crystallographic analysis of cyclobutane-fused sultams demonstrated that the cyclobutane scaffold populates energetically distinct conformational regions (φ and ψ angles constrained to ±15° of the energy minimum) compared to cyclopentane and cyclohexane analogs which sample broader torsional space [2].

Conformational analysis drug design entropic benefit

Highest-Value Research and Industrial Application Scenarios for Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate Procurement


IDO1/TDO Inhibitor Lead Optimization: Incorporating Cyclobutyl-Sulfonimidoyl Scaffolds for Enhanced Target Engagement

The target compound serves as a direct precursor to trans-3-(S-methylsulfonimidoyl)cyclobutylamine, a key building block validated in IDO1 inhibitor programs. Patent US10927086 demonstrates that inhibitors incorporating the trans-3-(S-methylsulfonimidoyl)cyclobutylamino motif achieve IC50 values of 49.3–53.7 nM against recombinant human IDO1 [1]. Procurement of the Boc-protected form enables controlled, quantitative deprotection and subsequent coupling to oxadiazole-3-carboximidamide warheads, with the sulfonimidoyl NH contributing additional hydrogen-bonding interactions in the IDO1 heme-binding pocket that are absent in sulfonamide analogs. The cyclobutane ring rigidity further pre-organizes the scaffold for optimal presentation of the amine nucleophile during amide bond formation [1][2].

Sulfonimidamide Library Synthesis via SuFEx Chemistry: Stereospecific Diversification from a Single Enantioenriched Building Block

The Boc-sulfonimidoyl motif in the target compound is directly compatible with the SuFEx (Sulfur–Fluorine Exchange) reaction manifold established by Bull et al. (2020). N-Boc-sulfinamide salts undergo stereospecific conversion to sulfonimidoyl fluorides using Selectfluor, retaining >95% enantiomeric ratio at sulfur [1]. These fluorides are then reacted with primary and secondary amines to generate diverse sulfonimidamide libraries with defined sulfur stereochemistry. The cyclobutane scaffold provides a rigid, three-dimensional core that enhances library diversity compared to planar aryl-sulfonimidamide scaffolds, occupying underexplored regions of chemical space [1][3].

Agrochemical Lead Discovery: Sulfonimidoyl-Containing Insecticide and Herbicide Intermediate Synthesis

Sulfonimidoyl derivatives have been validated in insecticidal anthranilamide series, where the sulfonimidoyl group provides improved physicochemical properties (modulated logP and enhanced metabolic stability) compared to sulfonamide and sulfone analogs [1]. The target compound's cyclobutylmethylamine scaffold, once deprotected, can be coupled to anthranilic acid derivatives or benzamide herbicide cores following established protocols for sulfonimidoyl-benzamide herbicides (EP 2817296 A1) [2]. The Boc protection strategy allows the compound to be stored as a bench-stable intermediate and deprotected on-demand for parallel synthesis campaigns.

Voltage-Gated Sodium Channel (Nav) Inhibitor Development for Neuropathic Pain: Cyclobutyl-Sulfonimidoyl Amine Scaffold Utilization

The deprotected amine, [3-(methylsulfonimidoyl)cyclobutyl]methanamine, has been identified as a critical intermediate in the synthesis of heteroaryl compounds targeting voltage-gated sodium channels (Navs) for neuropathic pain treatment [1]. The cyclobutane ring provides conformational constraint that can enhance subtype selectivity among Nav1.3, Nav1.7, and Nav1.8 isoforms, while the sulfonimidoyl group offers an additional hydrogen-bond donor/acceptor pair for engagement with channel pore residues. The Boc-protected form ensures amine stability during storage and shipping, with quantitative deprotection achievable immediately prior to final coupling steps [1].

Quote Request

Request a Quote for Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.